molecular formula C15H13BrFNO3 B11694920 N-(4-bromo-2-fluorophenyl)-2,6-dimethoxybenzamide

N-(4-bromo-2-fluorophenyl)-2,6-dimethoxybenzamide

Cat. No.: B11694920
M. Wt: 354.17 g/mol
InChI Key: QDYVEVWZPBFLBY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2,6-dimethoxybenzamide is an organic compound with the molecular formula C15H13BrFNO3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2,6-dimethoxybenzamide typically involves the reaction of 4-bromo-2-fluoroaniline with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce quinones or amines, respectively.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2,6-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Shares the bromine and fluorine substituents but lacks the benzamide moiety.

    N-(4-fluorophenyl)-2-bromo-benzamide: Similar structure but without the methoxy groups.

    2,6-Dimethoxybenzamide: Lacks the bromine and fluorine substituents.

Uniqueness

N-(4-bromo-2-fluorophenyl)-2,6-dimethoxybenzamide is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H13BrFNO3

Molecular Weight

354.17 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C15H13BrFNO3/c1-20-12-4-3-5-13(21-2)14(12)15(19)18-11-7-6-9(16)8-10(11)17/h3-8H,1-2H3,(H,18,19)

InChI Key

QDYVEVWZPBFLBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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